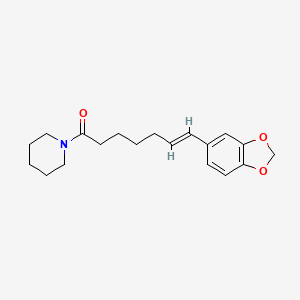

(E)-Piperolein A

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-7-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylhept-6-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c21-19(20-12-6-3-7-13-20)9-5-2-1-4-8-16-10-11-17-18(14-16)23-15-22-17/h4,8,10-11,14H,1-3,5-7,9,12-13,15H2/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWPBXQTBYPJEF-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCCCC=CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)CCCC/C=C/C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317595 | |

| Record name | Piperoleine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30505-92-1 | |

| Record name | Piperoleine A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30505-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperoleine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-Piperolein A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(E)-Piperolein A: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (E)-Piperolein A, a naturally occurring benzodioxole compound. The document details its primary natural source, comprehensive methods for its isolation and purification, and available quantitative data. It is intended to serve as a valuable resource for professionals in research, natural product chemistry, and drug development.

Natural Sources of this compound

This compound is a constituent of plants from the Piper genus, which is renowned for its rich diversity of bioactive amide alkaloids. The primary and most well-documented natural source of this compound is:

-

Piper nigrum L. (Black Pepper): this compound has been identified in the fruits (peppercorns) of Piper nigrum.[1][2] This plant is the source of numerous other piperamides, including the well-known piperine. While this compound is present, it is generally found in lower concentrations compared to piperine. The Human Metabolome Database notes that this compound has been detected in pepper spice, though it has not been quantified.[3]

A structurally similar compound, Piperolein B, has been isolated from both Piper nigrum and Piper retrofractum (Javan long pepper), suggesting that related species within the Piper genus may also serve as potential, yet unconfirmed, sources of this compound.

Isolation and Purification Methodologies

While specific protocols targeting the isolation of this compound are not extensively detailed in the literature, a robust methodology can be constructed based on established techniques for separating piperamides from Piper nigrum. The following is a detailed experimental protocol synthesized from multiple validated methods for related compounds.

Experimental Protocol: Isolation and Purification of this compound from Piper nigrum

Objective: To extract, isolate, and purify this compound from dried Piper nigrum fruits.

Materials and Equipment:

-

Dried fruits of Piper nigrum

-

Grinder or mill

-

Accelerated Solvent Extractor (ASE) or Soxhlet apparatus

-

Rotary evaporator

-

Solvents: Ethyl acetate, n-hexane, methanol, acetonitrile (HPLC grade), water (deionized)

-

Silica gel for column chromatography

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

-

C18 semi-preparative HPLC column (e.g., 10 x 250 mm, 5 µm)

-

Analytical HPLC system

-

NMR spectrometer and Mass Spectrometer for structural elucidation and purity confirmation

Procedure:

Step 1: Sample Preparation

-

Obtain high-quality dried fruits of Piper nigrum.

-

Grind the dried fruits into a fine powder (approximately 40-60 mesh size) to maximize the surface area for extraction.

Step 2: Extraction of Crude Piperamides

-

Pack the powdered plant material into the extraction cell of an Accelerated Solvent Extractor (ASE).

-

Perform the extraction using ethyl acetate as the solvent at room temperature.[1] This solvent is effective for creating a piperamide-rich extract.

-

Alternatively, use a Soxhlet apparatus with methanol or perform maceration with glacial acetic acid followed by partitioning into chloroform for a more traditional approach.[4][5]

-

Collect the ethyl acetate extract and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain a viscous, dark oleoresin.

Step 3: Preliminary Purification (Defatting and Piperine Removal)

-

Dissolve the crude oleoresin in a minimal amount of methanol.

-

Add n-hexane to the methanolic solution and perform liquid-liquid partitioning to remove non-polar constituents like fats and oils. Discard the n-hexane layer.

-

Cool the methanol extract to induce the crystallization of the most abundant alkaloid, piperine.

-

Filter the solution to remove the piperine crystals. The remaining mother liquor is now enriched with less abundant piperamides, including this compound.

-

Evaporate the solvent from the mother liquor to yield the enriched piperamide extract.

Step 4: Chromatographic Separation

-

Silica Gel Column Chromatography (Optional): For further enrichment, subject the extract from Step 3 to column chromatography over silica gel. Elute with a gradient of n-hexane and ethyl acetate. Collect fractions and monitor using Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar polarity to this compound.

-

Semi-Preparative HPLC:

-

Dissolve the enriched extract in methanol.

-

Inject the sample into a semi-preparative HPLC system equipped with a C18 column.

-

Elute the compounds using a gradient mobile phase, such as acetonitrile and water. A typical gradient might be:

-

0-30 min: 60% Acetonitrile

-

30-40 min: 60% to 80% Acetonitrile

-

-

Monitor the elution profile at 280 nm, the maximum absorption wavelength for many piperamides.[6]

-

Collect fractions corresponding to the retention time of this compound. The identity of the peak can be tentatively assigned based on analytical HPLC-MS data if available.

-

Step 5: Purity Assessment and Structural Confirmation

-

Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated compound.

-

Perform structural elucidation using spectroscopic methods:

-

Mass Spectrometry (MS): To confirm the molecular weight (C₁₉H₂₅NO₃, MW: 315.4 g/mol ).[2]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure of (E)-7-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)hept-6-en-1-one.

-

Quantitative Data

Specific quantitative data for this compound, such as yield and purity from natural sources, is not widely reported in the current literature.[3] However, data from comprehensive studies on other piperamides from Piper nigrum can provide a useful benchmark for expected yields.

Table 1: Quantitative Data for Major Piperamides Isolated from Piper nigrum

| Compound | Isolation Yield (mg/100g dry material) | Purity | Reference |

| Piperine | Not specified (easily crystallized) | 93% | [1] |

| Guineensine | 209.7 | >95% | [1] |

| Pellitorine | 361.8 | >95% | [1] |

| Retofractamide B | 134.0 | >95% | [1] |

| This compound | Not Reported | Not Reported |

Note: The yields listed are from a specific study on P. nigrum from Costa Rica and may vary based on plant origin, harvest time, and extraction method.[1]

Visualizations

The following diagrams, generated using Graphviz, illustrate the key processes related to this compound.

Caption: General workflow for the isolation and purification of this compound.

Caption: Proposed biosynthetic pathway for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C19H25NO3 | CID 11141599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0030185) [hmdb.ca]

- 4. A rapid method for isolation of piperine from the fruits of Piper nigrum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mitrask.com [mitrask.com]

- 6. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Piperolein A, a naturally occurring amide found in plants of the Piper genus, belongs to a class of compounds known for a wide array of biological activities. This technical guide provides an in-depth overview of the known biological functions of this compound and structurally related amides. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular pathways and workflows to support further research and development in this area. While specific data on this compound is limited, this document compiles available information and draws parallels from closely related and extensively studied piper amides to provide a comprehensive resource.

Introduction

Amides isolated from Piper species, often referred to as piper amides, have long been recognized for their pungent properties and use in traditional medicine.[1] Modern phytochemical research has identified a diverse range of these compounds, including this compound, and has begun to systematically evaluate their pharmacological potential. These bioactivities are diverse, spanning anti-inflammatory, cytotoxic, and insecticidal effects, making them promising candidates for the development of new therapeutic agents and agrochemicals.[1][2] This guide focuses on the current understanding of the biological activities of this compound and its structural relatives, providing a foundation for future investigation.

Biological Activities of this compound and Related Amides

The biological activities of piper amides are broad and varied. While research specifically on this compound is emerging, studies on analogous compounds provide significant insight into its potential therapeutic and practical applications.

Insecticidal and Larvicidal Activity

This compound has demonstrated notable larvicidal activity. Research has also been conducted on other piper amides, such as piperolein B and piperchabamide D, against various insect pests.

Table 1: Insecticidal and Larvicidal Activities of this compound and Related Amides

| Compound | Target Organism | Bioassay | Result |

| This compound | Aedes aegypti larvae | Larvicidal assay | LC₅₀: 1.46 ppm |

| Piperolein B | Plutella xylostella (Diamondback moth) larvae | Larvicidal assay | 96.7 ± 5.8% mortality at 0.1 mg/mL after 4 days |

| Piperchabamide D | Plutella xylostella (Diamondback moth) larvae | Larvicidal assay | 79.2 ± 16.6% mortality at 0.1 mg/mL after 4 days |

Cytotoxic Activity

Several piper amides have been investigated for their potential as anticancer agents. Studies have demonstrated cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activities of Piper Amides Related to this compound

| Compound | Cell Line | Bioassay | Result (IC₅₀) |

| Piperine | HeLa (Cervical cancer) | MTT Assay | 61.94 ± 0.054 µg/mL[3] |

| Piperlongumine | HL-60 (Leukemia) | Cell Proliferation Assay | - |

| Piperolein B | HCT116 (Colorectal carcinoma), EJ (Bladder carcinoma) | Cell Viability Assay | Cytotoxicity observed at concentrations > 30 µM |

Anti-inflammatory Activity

The anti-inflammatory properties of piper amides are a significant area of research. These compounds have been shown to inhibit key inflammatory mediators.

Table 3: Anti-inflammatory Activities of Piper Amides Related to this compound

| Compound/Extract | Model | Bioassay | Result |

| Piperine | Carrageenan-induced rat paw edema | In vivo anti-inflammatory | Significant inhibition of edema |

| Pipernigramides F & G | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production Inhibition | IC₅₀: 4.08 ± 0.19 µM & 3.71 ± 0.32 µM, respectively |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Larvicidal Bioassay against Aedes aegypti**

This protocol is a generalized procedure for assessing the larvicidal activity of compounds like this compound.

-

Test Organisms : Late third or early fourth instar larvae of Aedes aegypti.

-

Sample Preparation : The test compound is dissolved in a suitable solvent (e.g., ethanol or DMSO) to prepare a stock solution. Serial dilutions are made to obtain the desired test concentrations.

-

Test Procedure :

-

Twenty-five larvae are placed in beakers containing 250 mL of dechlorinated water.

-

The appropriate volume of the test solution is added to the beakers to achieve the final concentration.

-

A control group with the solvent alone is also prepared.

-

Each concentration and the control are tested in triplicate.

-

-

Observation : Mortality is recorded after 24 hours of exposure. Larvae are considered dead if they are immobile and do not respond to probing with a needle.

-

Data Analysis : The lethal concentrations (LC₅₀) are calculated using probit analysis.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Culture : The desired cancer cell line (e.g., HeLa) is cultured in appropriate media and conditions.

-

Cell Seeding : Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This in vitro assay assesses the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide, a key inflammatory mediator.

-

Cell Culture : RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

-

Cell Seeding : Cells are seeded in a 96-well plate and incubated overnight.

-

Compound Treatment : Cells are pre-treated with various concentrations of the test compound for 1 hour.

-

LPS Stimulation : Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response, and the plate is incubated for 24 hours.

-

Nitrite Measurement : The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed, and the absorbance is measured at 540 nm.

-

Data Analysis : The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key processes related to the biological activities of piper amides.

Caption: NF-κB signaling pathway in LPS-stimulated macrophages and its inhibition by piper amides.

Caption: Experimental workflow for assessing cytotoxicity using the MTT assay.

Conclusion

This compound and its related amides represent a promising class of bioactive natural products. While the larvicidal activity of this compound has been quantified, further research is needed to fully elucidate its potential across a broader range of biological activities, including its cytotoxic and anti-inflammatory effects. The information and protocols compiled in this guide are intended to facilitate these future investigations, ultimately contributing to the development of novel pharmaceuticals and agricultural products derived from these versatile natural compounds.

References

Investigating the Potential Mechanism of Action for (E)-Piperolein A: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence detailing the mechanism of action for (E)-Piperolein A is limited in the current scientific literature. This guide, therefore, presents a potential mechanism of action extrapolated from studies on closely related and well-characterized piper amides, particularly piperine, which shares structural similarities and is found in the same plant species, Piper nigrum. The proposed pathways and experimental data are based on these analogous compounds and should be considered as a hypothetical framework for future investigation of this compound.

Introduction

This compound is a naturally occurring benzodioxole compound found in plants of the Piper genus, notably black pepper (Piper nigrum)[1][2]. As a member of the piper amide family, it shares a core structural motif with other bioactive molecules such as piperine, which has been extensively studied for its pharmacological properties. These properties include anti-inflammatory, antioxidant, anti-cancer, and bioavailability-enhancing effects[3][4]. This technical guide synthesizes the available information on related compounds to propose a potential mechanism of action for this compound, providing a foundation for future research and drug development efforts.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₅NO₃ | [1] |

| Molecular Weight | 315.4 g/mol | [1][5] |

| IUPAC Name | (E)-7-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylhept-6-en-1-one | [1] |

| CAS Number | 30505-92-1 | [1] |

| Class | Benzodioxole | [2][6] |

| Solubility in DMSO | 1 mg/mL | |

| Storage Temperature | -20°C |

Table 1: Physicochemical properties of this compound.

Proposed Mechanism of Action: Insights from Related Piper Amides

The biological activities of piperine and other piper amides suggest that this compound could exert its effects through the modulation of several key signaling pathways involved in cellular growth, proliferation, and apoptosis.

Studies on piperine have demonstrated its ability to induce apoptosis in various cancer cell lines. This is often achieved through the modulation of key signaling pathways such as PI3K/Akt/mTOR and TGF-β.

3.1.1. PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active. Piperine has been shown to inhibit this pathway, leading to apoptosis and autophagy in cancer cells[4].

-

This compound may bind to and inhibit PI3K, preventing the phosphorylation and activation of Akt.

-

Inhibition of Akt, in turn, prevents the activation of mTOR, a key regulator of protein synthesis and cell growth.

-

This cascade of inhibition can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately triggering programmed cell death[7].

Figure 1: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

3.1.2. TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. Piperine has been shown to inhibit TGF-β signaling, thereby disrupting events related to the epithelial-mesenchymal transition (EMT), a key process in metastasis[8][9].

-

This compound may interfere with the binding of TGF-β to its receptor.

-

This would prevent the phosphorylation and activation of downstream signaling molecules like SMAD2 and ERK1/2[8].

-

Inhibition of this pathway can prevent the cellular changes associated with EMT, thereby reducing the metastatic potential of cancer cells.

Figure 2: Proposed inhibition of the TGF-β signaling pathway by this compound.

Based on the activities of related compounds, this compound may also exhibit other biological effects:

-

Cytotoxic and Larvicidal Activity: Piperolein B, a structurally similar compound, has demonstrated cytotoxic effects on carcinoma cells and larvicidal activity[10]. This compound may possess similar properties.

-

Ion Channel Modulation: One report suggests that Piperolein A may be involved in potassium ion transport and cation channel activity[5]. This could have implications for its effects on excitable cells and blood pressure regulation.

Quantitative Data from Studies on Related Piper Amides

The following table summarizes quantitative data from studies on piperine, which can serve as a reference for designing future experiments with this compound.

| Cell Line | Assay | Compound | IC₅₀ Value (µM) | Reference |

| HepG2 (Hepatocellular Carcinoma) | MTT Assay | Piperine | 214 | [8] |

| MDA-MB-231 (Breast Adenocarcinoma) | MTT Assay | Piperine | 238 | [8] |

| A549 (Lung Adenocarcinoma) | MTT Assay | Piperine | 198 | [8] |

| HSC-3 (Oral Cancer) | MTT Assay | Piperine | 143.99 | [4] |

Table 2: Cytotoxicity of Piperine in various cancer cell lines.

Detailed Experimental Protocols

To investigate the proposed mechanism of action for this compound, the following experimental protocols, adapted from studies on piperine, can be utilized.

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Culture: Culture the desired cancer cell lines (e.g., A549, HepG2, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-200 µM) for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

This technique is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway.

-

Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, Bax, Bcl-2, p-SMAD2, SMAD2, p-ERK1/2, ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Figure 3: Experimental workflow for Western Blot analysis.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural similarity of this compound to other well-studied piper amides provides a strong basis for proposing a potential mechanism of action involving the modulation of key cancer-related signaling pathways such as PI3K/Akt/mTOR and TGF-β. The experimental protocols outlined in this guide offer a clear path for validating these hypotheses and elucidating the precise molecular targets of this compound. Further research, including in vivo studies and investigation into its potential ion channel modulating activities, will be crucial in fully understanding the therapeutic potential of this natural compound.

References

- 1. This compound | C19H25NO3 | CID 11141599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0030185) [hmdb.ca]

- 3. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Showing Compound Piperolein A (FDB002001) - FooDB [foodb.ca]

- 7. researchgate.net [researchgate.net]

- 8. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

(E)-Piperolein A: A Technical Guide on its Role in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Piperolein A, a naturally occurring benzodioxole amide found in plants of the Piper genus, notably black pepper (Piper nigrum), represents a promising area of research for the development of novel plant protectants and pharmaceuticals.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its role in plant defense. While direct quantitative data and specific signaling pathways for this compound are still emerging, this document synthesizes available information on closely related piper amides to infer its potential mechanisms of action. This guide includes a summary of its chemical properties, known biological activities, detailed experimental protocols for assessing its efficacy, and hypothetical signaling pathways involved in its plant defense functions.

Introduction to this compound

This compound is a member of the benzodioxole class of organic compounds, characterized by a benzene ring fused to a dioxole ring.[2][3] Its chemical structure and properties are summarized in Table 1. Found in various Piper species, it is part of a larger family of amides known for their diverse biological activities, including insecticidal and antifungal properties.[1][5][6] The study of this compound and related compounds is driven by the increasing demand for sustainable and effective alternatives to synthetic pesticides in agriculture.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₅NO₃ | PubChem |

| Molecular Weight | 315.4 g/mol | PubChem |

| IUPAC Name | (E)-7-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)hept-6-en-1-one | PubChem |

| CAS Number | 30505-92-1 | PubChem |

| Class | Benzodioxole, N-acyl-piperidine | FooDB, HMDB |

Role in Plant Defense: Biological Activity

The defensive role of this compound in plants is primarily attributed to its insecticidal and antifungal activities. While specific quantitative data for this compound is limited, research on analogous piper amides provides strong evidence for its potential efficacy.

Insecticidal Activity

Amides from Piper species are known to be effective against a range of insect pests. For instance, Piperolein B, a closely related compound, has demonstrated significant larvicidal activity against the diamondback moth (Plutella xylostella). At a concentration of 0.1 mg/mL, Piperolein B induced a 96.7% mortality rate in P. xylostella larvae four days after application.[6] It is plausible that this compound exhibits a similar mode of action, likely affecting the nervous system of insects, a common target for many insecticides.[7][8]

Table 2: Insecticidal Activity of a Related Piper Amide

| Compound | Target Pest | Concentration | Mortality Rate (%) | Exposure Time | Source |

| Piperolein B | Plutella xylostella (larvae) | 0.1 mg/mL | 96.7 ± 5.8 | 4 days | [6] |

Antifungal Activity

Several compounds isolated from Piper species have shown potent antifungal properties.[3][9][10][11][12][13] These compounds can inhibit the growth of various plant-pathogenic fungi. The mechanism of action is often attributed to the disruption of the fungal cell membrane's integrity and function, particularly through the inhibition of ergosterol biosynthesis.[12] While direct MIC (Minimum Inhibitory Concentration) values for this compound against specific plant pathogens are not yet widely reported, the activity of other piper amides suggests its potential as an antifungal agent.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the plant defense properties of compounds like this compound.

Insecticidal Bioassay: Leaf-Dip Method

This method is commonly used to evaluate the toxicity of a compound to leaf-eating insects.[9][14]

-

Preparation of Test Solutions: Dissolve this compound in an appropriate solvent (e.g., acetone or ethanol) to create a stock solution. Prepare a series of dilutions from the stock solution.

-

Leaf Treatment: Select healthy, untreated leaves from the host plant of the target insect. Dip each leaf into a test solution for a uniform duration (e.g., 10-30 seconds). Allow the solvent to evaporate completely.

-

Insect Exposure: Place the treated leaves in a ventilated container (e.g., a Petri dish with a moistened filter paper). Introduce a known number of test insects (e.g., 10-20 larvae) into each container.

-

Incubation: Maintain the containers under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

-

Data Collection: Record insect mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).

-

Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) values using probit analysis.[15][16][17][18]

Antifungal Bioassay: Broth Microdilution Method

This technique is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.[13]

-

Preparation of Fungal Inoculum: Culture the target fungus on a suitable agar medium. Prepare a spore suspension in a sterile liquid medium and adjust the concentration to a standard level (e.g., 1 x 10^5 spores/mL).

-

Preparation of Test Compound: Dissolve this compound in a suitable solvent and prepare serial dilutions in a liquid growth medium in a 96-well microplate.

-

Inoculation: Add the fungal spore suspension to each well of the microplate.

-

Incubation: Incubate the microplate at an optimal temperature for fungal growth (e.g., 28°C) for a specified period (e.g., 48-72 hours).

-

Data Collection: Visually assess fungal growth in each well or measure the optical density using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.

Signaling Pathways in Plant Defense

While the specific signaling pathways activated by this compound in plants have not been elucidated, we can propose a hypothetical model based on known plant defense mechanisms induced by other elicitors, including amides.[1][5] It is likely that this compound, upon recognition by the plant, triggers a cascade of signaling events leading to the activation of defense responses.

Hypothetical Signaling Pathway

The following diagram illustrates a potential signaling pathway that could be initiated by this compound, leading to the production of defense-related compounds and the strengthening of physical barriers.

Caption: Hypothetical signaling pathway of this compound-induced plant defense.

Experimental Workflow for Pathway Analysis

To investigate the actual signaling pathways involved, the following experimental workflow could be employed.

Caption: Workflow for elucidating this compound's role in plant signaling.

Conclusion and Future Directions

This compound, as a representative of the Piper amides, holds significant potential as a natural plant defense compound. While current research strongly suggests its insecticidal and antifungal properties, further studies are crucial to quantify its efficacy through determination of LC50, LD50, and MIC values against a broader range of agricultural pests and pathogens. Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its effects will be pivotal for its development into a commercially viable and sustainable tool for crop protection. The experimental frameworks provided in this guide offer a roadmap for future research in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Cooperative interaction of antimicrobial peptides with the interrelated immune pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Compounds from Piper Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C19H25NO3 | CID 11141599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amino acid–derived defense metabolites from plants: A potential source to facilitate novel antimicrobial development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ENY282/IN077: Insecticides Used in the Urban Environment: Mode of Action [edis.ifas.ufl.edu]

- 8. ENY-2087/IN1379: Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture [edis.ifas.ufl.edu]

- 9. scielo.br [scielo.br]

- 10. Piper betle (L): Recent Review of Antibacterial and Antifungal Properties, Safety Profiles, and Commercial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal Constituents of Piper crocatum and Their Activities as Ergosterol Biosynthesis Inhibitors Discovered via In Silico Study Using ADMET and Drug-Likeness Analysis [mdpi.com]

- 12. Phytochemical profiling of Piper crocatum and its antifungal mechanism action as Lanosterol 14 alpha demethylase CYP51 inhibitor: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antifungal activity of solvent extracts of Piper betle and Ocimum sanctum Linn on Candida albicans: An in vitro comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. entomoljournal.com [entomoljournal.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 18. researchgate.net [researchgate.net]

Initial Bioactivity Screening of (E)-Piperolein A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the bioactivity of (E)-Piperolein A is limited in publicly available scientific literature. This guide is a projection based on the known biological activities of structurally related piper amides found in Piper species, such as piperine. The experimental protocols provided are standard, validated methods for the initial screening of natural products.

Introduction

This compound is a naturally occurring piper amide found in plants of the Piper genus, notably Piper nigrum (black pepper). Piper amides as a class of compounds have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects. Given its structural similarity to other bioactive piper amides, this compound is a promising candidate for drug discovery and development. This technical guide outlines a proposed initial bioactivity screening workflow for this compound, providing detailed experimental protocols and data presentation formats to facilitate its evaluation.

Proposed Initial Bioactivity Screening

An initial bioactivity screening of this compound should focus on several key areas where related compounds have shown significant activity. These include cytotoxicity, anti-inflammatory, antioxidant, and antimicrobial activities.

Cytotoxicity Screening

A primary step in drug discovery is to assess the cytotoxic potential of a compound against various cell lines, which can indicate potential anticancer activity or general toxicity.

Table 1: Hypothetical Cytotoxicity Data for this compound (IC₅₀ in µM)

| Cell Line | Cancer Type | This compound (IC₅₀ µM) | Doxorubicin (Positive Control) (IC₅₀ µM) |

| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined | Data to be determined |

| HeLa | Cervical Adenocarcinoma | Data to be determined | Data to be determined |

| HepG2 | Hepatocellular Carcinoma | Data to be determined | Data to be determined |

| BJ | Normal Human Fibroblast | Data to be determined | Data to be determined |

Anti-inflammatory Activity

Many piper amides exhibit anti-inflammatory properties. Initial screening can be performed using in vitro assays that measure the inhibition of key inflammatory mediators.[1][2][3]

Table 2: Hypothetical In Vitro Anti-inflammatory Activity of this compound

| Assay | Endpoint | This compound (% Inhibition at X µM) | Indomethacin (Positive Control) (% Inhibition at Y µM) |

| Nitric Oxide (NO) Production in RAW 264.7 cells | Inhibition of NO production | Data to be determined | Data to be determined |

| Cyclooxygenase-2 (COX-2) Inhibition | Inhibition of PGE₂ production | Data to be determined | Data to be determined |

Antioxidant Activity

The antioxidant potential of this compound can be evaluated using common radical scavenging assays.

Table 3: Hypothetical Antioxidant Activity of this compound (IC₅₀ in µg/mL)

| Assay | This compound (IC₅₀ µg/mL) | Ascorbic Acid (Positive Control) (IC₅₀ µg/mL) |

| DPPH Radical Scavenging | Data to be determined | Data to be determined |

| ABTS Radical Scavenging | Data to be determined | Data to be determined |

Antimicrobial Activity

Initial antimicrobial screening can be conducted against a panel of common pathogenic bacteria and fungi.

Table 4: Hypothetical Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC in µg/mL)

| Microorganism | Type | This compound (MIC µg/mL) | Ciprofloxacin (Positive Control) (MIC µg/mL) |

| Staphylococcus aureus | Gram-positive | Data to be determined | Data to be determined |

| Escherichia coli | Gram-negative | Data to be determined | Data to be determined |

| Pseudomonas aeruginosa | Gram-negative | Data to be determined | Data to be determined |

| Candida albicans | Fungal | Data to be determined | Data to be determined |

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[4][5][6]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing the test compound at various concentrations. Include untreated cells as a negative control and cells treated with a standard cytotoxic drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages[7]

-

Cell Culture: Culture RAW 264.7 murine macrophages in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Antioxidant Assay: DPPH Radical Scavenging Assay[8][9]

-

Preparation of Solutions: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Antimicrobial Assay: Broth Microdilution Method[10][11]

-

Preparation of Inoculum: Prepare a standardized microbial suspension (0.5 McFarland standard).

-

Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualizations

Experimental Workflow for Bioactivity Screening

Caption: Workflow for the initial bioactivity screening of this compound.

Hypothetical Signaling Pathway Modulation

Based on the activities of related piper amides, this compound might modulate inflammatory signaling pathways such as the NF-κB pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

An In-depth Technical Guide to the Solubility of (E)-Piperolein A in Various Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (E)-Piperolein A, a naturally occurring compound found in plants of the Piper genus. The information contained herein is intended to support research, development, and formulation activities involving this molecule. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide also draws upon data from the structurally similar and well-studied compound, piperine, to provide valuable insights into its expected solubility profile.

Chemical and Physical Properties of this compound

This compound, with the IUPAC name (E)-7-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)hept-6-en-1-one, is a member of the benzodioxole class of organic compounds[1][2][3]. Its fundamental properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₅NO₃ | [1] |

| Molecular Weight | 315.4 g/mol | [1] |

| Appearance | Assumed to be a solid at room temperature | Inferred from related compounds |

| CAS Number | 30505-92-1 | [1] |

Solubility Data

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the known and estimated solubility information.

| Solvent | Type | Quantitative Solubility | Qualitative Solubility | Source |

| Water | Polar Protic | 0.67 mg/L @ 25 °C (estimated) 0.029 g/L (predicted) | Practically Insoluble | [2][3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 1 mg/mL | Soluble | |

| Ethanol | Polar Protic | Data not available | Expected to be soluble | - |

| Methanol | Polar Protic | Data not available | Expected to be soluble | - |

| Acetone | Polar Aprotic | Data not available | Expected to be soluble | - |

| Chloroform | Nonpolar | Data not available | Expected to be soluble | - |

| Hexane | Nonpolar | Data not available | Expected to be sparingly soluble to insoluble* | - |

*Note: Solubility expectations for ethanol, methanol, acetone, chloroform, and hexane are based on the known solubility of piperine, a structurally analogous compound. Piperine is reported to be soluble in organic solvents such as ethanol and DMSO at approximately 10 mg/mL.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on established protocols for organic compounds.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (solid, of known purity)

-

Selected laboratory solvent (e.g., ethanol, analytical grade)

-

Scintillation vials or small test tubes with screw caps

-

Analytical balance (readable to ±0.01 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility as mass per unit volume (e.g., mg/mL or g/L) or in molarity (mol/L).

-

Report the temperature at which the solubility was determined.

-

Visualizations

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

While specific signaling pathways for this compound are not well-documented, the structurally related compound piperine is known to modulate several key cellular pathways. The following diagram illustrates the Akt/mTOR/MMP-9 pathway, which is regulated by piperine and may be relevant for this compound.

Caption: Hypothesized inhibitory effect on the Akt/mTOR/MMP-9 signaling pathway.

Disclaimer: The signaling pathway depicted is based on published data for piperine, a structurally similar compound. The activity of this compound on this pathway has not been definitively established.

Conclusion

This technical guide consolidates the currently available information on the solubility of this compound. While quantitative data is limited, the provided information and the detailed experimental protocol offer a solid foundation for researchers working with this compound. The solubility profile is expected to be similar to that of other piperamides, with good solubility in polar aprotic and some polar protic organic solvents, and poor solubility in water. Further experimental investigation is necessary to establish a comprehensive and quantitative solubility profile for this compound in a wider range of laboratory solvents.

References

Spectroscopic Data Interpretation for (E)-Piperolein A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (E)-Piperolein A, a naturally occurring piperamide found in plants of the Piper genus. The interpretation of Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) data is crucial for the structural elucidation and purity assessment of this and similar bioactive compounds.

Spectroscopic Data Summary

The structural characterization of this compound is achieved through the combined analysis of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The data presented here is a compilation from publicly available spectral databases and scientific literature on piper amides.

Table 1: LC-MS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₉H₂₅NO₃ | PubChem[1], HMDB[2] |

| Molecular Weight | 315.41 g/mol | PubChem[1] |

| Ionization Mode | Positive Electrospray Ionization (ESI) | PubChem[1] |

| Precursor Ion [M+H]⁺ | 316.1907 | PubChem[1] |

| Major MS/MS Fragments | 135.0436, 112.0753, 173.096, 203.1058 | PubChem[1] |

Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

Note: The following data is compiled by interpreting spectra of this compound and closely related piper amides. Chemical shifts (δ) are reported in ppm relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 2.25 | t | 7.5 |

| 3 | 1.65 | m | |

| 4 | 1.50 | m | |

| 5 | 2.15 | q | 7.0 |

| 6 | 6.05 | dt | 15.5, 7.0 |

| 7 | 6.20 | d | 15.5 |

| 2' | 6.75 | d | 8.0 |

| 5' | 6.70 | d | 1.5 |

| 6' | 6.65 | dd | 8.0, 1.5 |

| O-CH₂-O | 5.92 | s | |

| α (piperidine) | 3.50 | t | 5.5 |

| β (piperidine) | 1.60 | m | |

| γ (piperidine) | 1.55 | m |

Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

Note: The following data is compiled by interpreting spectra of this compound and closely related piper amides.

| Position | δ (ppm) |

| 1 (C=O) | 172.5 |

| 2 | 35.5 |

| 3 | 25.0 |

| 4 | 29.0 |

| 5 | 32.5 |

| 6 | 128.5 |

| 7 | 130.0 |

| 1' | 132.0 |

| 2' | 108.0 |

| 3' | 147.8 |

| 4' | 146.5 |

| 5' | 105.5 |

| 6' | 120.5 |

| O-CH₂-O | 101.0 |

| α (piperidine) | 43.0, 47.0 |

| β (piperidine) | 26.5, 25.5 |

| γ (piperidine) | 24.5 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectroscopic analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

A high-performance liquid chromatography (HPLC) system coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source is a common setup for the analysis of piper amides.[3][4][5][6]

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 10 µg/mL) with the initial mobile phase.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.[3]

-

Mobile Phase: A gradient elution is often employed using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[3]

-

Gradient Program: A typical gradient might start at 50% B, increasing to 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is common.[3]

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI in positive ion mode.

-

Capillary Voltage: 3.5-4.5 kV.

-

Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.

-

Nebulizer Pressure: 30-50 psi.

-

Fragmentor Voltage: 100-150 V.

-

Mass Range: m/z 50-500 for MS scans and targeted MS/MS analysis of the precursor ion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR experiments are essential for the unambiguous structural elucidation of this compound.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

1D NMR Experiments:

-

¹H NMR: Standard proton spectra are acquired to determine chemical shifts, multiplicities, and coupling constants.

-

¹³C NMR: Proton-decoupled carbon spectra are acquired to identify the number and types of carbon atoms. DEPTq, DEPT-135, and DEPT-90 experiments can be used to differentiate between methyl, methylene, methine, and quaternary carbons.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry, particularly the (E)-configuration of the double bond, by observing through-space correlations between protons.

-

Visualizations

Workflow for Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow from sample to structure elucidation for a natural product like this compound.

Hypothetical Anti-Inflammatory Signaling Pathway

Piper amides, including compounds structurally similar to this compound, have been shown to exhibit anti-inflammatory properties, often by modulating key signaling pathways such as NF-κB and MAPK.[7][8][9][10][11] The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated for this compound's bioactivity.

References

- 1. This compound | C19H25NO3 | CID 11141599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0030185) [hmdb.ca]

- 3. LC–HRMS determination of piperine on rat dried blood spots: A pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LC-HRMS/MS-based phytochemical profiling of Piper spices: Global association of piperamides with endocannabinoid system modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Foods | Free Full-Text | Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells [mdpi.com]

Identifying Potential Therapeutic Targets for (E)-Piperolein A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the therapeutic targets and mechanism of action of (E)-Piperolein A is limited in publicly available literature. This guide synthesizes information from structurally similar and co-occurring compounds, primarily piperine and Piperolein B, to infer potential therapeutic avenues and provide a framework for future research. All proposed targets and pathways for this compound should be considered hypothetical until validated by direct experimentation.

Introduction

This compound is a naturally occurring benzodioxole compound found in Piper nigrum (black pepper).[1][2][3] While research on this specific molecule is sparse, its structural similarity to other well-studied amides from the Piper genus, such as piperine, suggests it may possess significant pharmacological activities. This document aims to provide a comprehensive overview of potential therapeutic targets for this compound by extrapolating from the known biological effects of its analogs. The focus will be on pathways implicated in inflammation and oncology, given the established activities of related compounds.

Physicochemical Properties of this compound and Analogs

A foundational step in drug development is understanding the compound's physical and chemical characteristics.

| Property | This compound | Piperine | Piperolein B |

| Molecular Formula | C19H25NO3 | C17H19NO3 | C21H29NO3 |

| Molecular Weight ( g/mol ) | 315.4 | 285.34 | 343.5 |

| LogP | 3.8 | 3.6 | 4.9 |

| CAS Number | 30505-92-1 | 94-62-2 | 30505-89-6 |

| PubChem CID | 11141599 | 638024 | 21580213 |

Inferred Therapeutic Potential and Key Signaling Pathways

Based on the extensive research on piperine, this compound is hypothesized to modulate key signaling pathways involved in cellular stress, inflammation, and proliferation.

Anti-inflammatory Activity: Targeting the NF-κB and MAPK Pathways

Piperine is a well-documented inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling cascades, which are central to the inflammatory response.[4][5][6]

-

NF-κB Pathway: Piperine has been shown to inhibit the phosphorylation of I-κBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[4] This prevents the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]

-

MAPK Pathway: Piperine can suppress the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.[5][7] Dysregulation of these pathways is linked to chronic inflammatory diseases.

Given its structural similarity, this compound is a strong candidate for investigation as an inhibitor of these inflammatory pathways.

Anticancer Potential: Targeting TGF-β Signaling and Cell Proliferation

The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[8][9] Natural products are known to modulate this pathway.[8][10][11] Piperine has been shown to inhibit both canonical (Smad-dependent) and non-canonical TGF-β signaling pathways. This suggests that this compound could also have therapeutic potential in cancers where TGF-β signaling is dysregulated.

Furthermore, cytotoxicity data for Piperolein B, a close analog, indicates potential for direct anticancer effects.

| Compound | Cell Line | Assay | Result | Concentration |

| Piperolein B | HCT116 (colon carcinoma) | Cell Viability | ~60% viability | 10 µM |

| Piperolein B | EJ (bladder carcinoma) | Cell Viability | ~80% viability | 10 µM |

| Isopiperolein B | HCT116 & EJ | Cell Viability | Significant cytotoxicity | 30 µM |

Data adapted from Kayamba et al., 2013.[12]

Experimental Protocols for Target Identification and Validation

The following are generalized protocols that can be adapted for investigating the biological activities of this compound.

General Workflow for Target Identification

A multi-pronged approach is recommended for identifying the molecular targets of novel compounds.

Protocol: Assessment of NF-κB Activation

Objective: To determine if this compound inhibits stimulus-induced NF-κB activation.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages or HEK293T cells)

-

This compound

-

Inducing agent (e.g., Lipopolysaccharide (LPS) or TNF-α)

-

Cell lysis buffer

-

Primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Add the inducing agent (e.g., LPS at 1 µg/mL) and incubate for the appropriate time (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 phosphorylation).

-

Cell Lysis: Wash cells with cold PBS and lyse with appropriate buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash and develop with a chemiluminescence substrate.

-

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin) and the total protein.

Protocol: Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7, A549)

-

This compound dissolved in DMSO

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

While direct evidence is currently lacking, the structural analogy to piperine strongly suggests that this compound is a promising candidate for drug discovery, particularly in the areas of anti-inflammatory and anticancer therapies. The immediate research priorities should be to:

-

Confirm Biological Activity: Validate the inferred anti-inflammatory and cytotoxic effects of this compound using the experimental protocols outlined above.

-

Target Identification: Employ unbiased, systematic approaches such as affinity chromatography-mass spectrometry to definitively identify the molecular targets of this compound.

-

In Vivo Efficacy: Following in vitro validation, assess the therapeutic potential of this compound in relevant animal models of disease.

This technical guide provides a foundational framework for initiating a comprehensive investigation into the therapeutic potential of this compound, a constituent of a plant with a long history in traditional medicine.

References

- 1. This compound | C19H25NO3 | CID 11141599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0030185) [hmdb.ca]

- 3. Showing Compound Piperolein A (FDB002001) - FooDB [foodb.ca]

- 4. Piperine Plays an Anti-Inflammatory Role in Staphylococcus aureus Endometritis by Inhibiting Activation of NF-κB and MAPK Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transforming Growth Factor‐β Pathway: Biological Functions and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural products and transforming growth factor-beta (TGF-β) signaling in cancer development and progression. [escholarship.org]

- 10. Pharmacological Activities of Natural Products through the TGF-β Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Piperolein B, isopiperolein B and piperamide C9:1(8E): total synthesis and cytotoxicities - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42060D [pubs.rsc.org]

(E)-Piperolein A as a member of the benzodioxole class of compounds

(E)-Piperolein A , a naturally occurring compound found in Piper nigrum (black pepper), is a member of the benzodioxole class of organic compounds.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, and, due to the limited specific research on this molecule, explores the biological activities and experimental protocols of closely related piper amides to offer a predictive context for its potential pharmacological significance.

Chemical and Physical Properties

This compound is characterized by a benzodioxole ring system linked to a heptenoyl piperidide chain.[1][2][3] This structure is foundational to its classification and likely contributes to its biological interactions.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₅NO₃ | PubChem[2] |

| Molecular Weight | 315.4 g/mol | PubChem[2] |

| IUPAC Name | (E)-7-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylhept-6-en-1-one | PubChem[2] |

| CAS Number | 30505-92-1 | PubChem[2] |

| Class | Benzodioxoles | HMDB[1][3] |

Biological Activities and Potential Signaling Pathways

While direct experimental evidence for the biological activities of this compound is scarce in published literature, the broader class of piper amides and the well-studied analogue, piperine, exhibit a range of pharmacological effects.[4][5] These activities provide a basis for predicting the potential therapeutic areas for this compound.

Cytotoxic and Anti-Cancer Potential

Piperine and other related amide alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[1] For instance, piperine has been shown to induce apoptosis and cellular stress in hepatocellular carcinoma cells through the c-Jun N-terminal kinase (JNK) signaling pathway.[6] It can also modulate multidrug resistance in leukemic cells.[7]

The proposed mechanism for piperine's anti-cancer effects involves the modulation of several key signaling pathways, including:

-

ERK/p38 MAPK Pathway: Piperine has been observed to inhibit the expression of ERK and p38, which are critical in cancer cell proliferation and survival.

-

TGF-β Signaling: Piperine can inhibit TGF-β-induced activation of both canonical (SMAD) and non-canonical signaling pathways, which are involved in epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

-

NF-κB Signaling: By inhibiting NF-κB activation, piper amides can downregulate the expression of inflammatory and cell survival genes.

Figure 1. Potential signaling pathways modulated by piperine.

Anti-Inflammatory and Antioxidant Effects

Piper amides are known for their anti-inflammatory properties.[5] Piperine, for example, can inhibit the production of pro-inflammatory mediators by downregulating signaling pathways such as NF-κB. Several piper amides have shown significant anti-inflammatory activity in animal models. The antioxidant activity of these compounds, including free radical scavenging, likely contributes to their anti-inflammatory effects.

Neuroprotective Potential

Neuroprotective effects have been reported for piperine in models of neurodegenerative diseases like Parkinson's disease.[8] The proposed mechanisms include antioxidant, anti-inflammatory, and anti-apoptotic actions within the central nervous system. This suggests that this compound could be a candidate for investigation in neuroprotection.

Experimental Protocols

Generalized Isolation from Piper nigrum

A common approach for isolating piper amides from black pepper involves solvent extraction followed by chromatographic purification.

Figure 2. Generalized workflow for the isolation of piper amides.

Methodology Outline:

-

Extraction: Powdered black pepper is subjected to solvent extraction, often using ethanol or dichloromethane, through methods like maceration or Soxhlet extraction.

-

Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude oleoresin.

-

Purification: The crude extract is then purified. This can involve initial crystallization from a suitable solvent system, followed by more refined purification using column chromatography (e.g., silica gel) with a gradient of solvents to isolate the individual amide alkaloids.

Conceptual Synthesis Approach

The synthesis of piper amides typically involves the coupling of a carboxylic acid derivative with piperidine. For this compound, this would involve the synthesis of (E)-7-(1,3-benzodioxol-5-yl)hept-6-enoic acid, followed by its activation and reaction with piperidine.

Figure 3. Conceptual workflow for the synthesis of this compound.

Methodology Outline:

-

Side Chain Synthesis: The (E)-7-(1,3-benzodioxol-5-yl)hept-6-enoic acid backbone would be synthesized, likely through a multi-step process involving olefination reactions (e.g., Wittig or Horner-Wadsworth-Emmons) to establish the E-double bond.

-

Amide Bond Formation: The synthesized carboxylic acid is activated, for example, by conversion to its acid chloride or by using peptide coupling reagents. This activated intermediate is then reacted with piperidine to form the amide bond.

-

Purification: The final product is purified from the reaction mixture using techniques such as extraction and column chromatography.

Conclusion and Future Directions